![molecular formula C16H16N4 B13978139 7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine familyKinase inhibitors are crucial in the treatment of various diseases, including cancer, due to their ability to interfere with specific signaling pathways involved in cell growth and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with cyclobutylamine and phenylamine under catalytic conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer by inhibiting specific kinases involved in cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another pyrrolopyrimidine derivative with kinase inhibitory activity.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its inhibitory effects on NF-κB inducing kinase (NIK).
Uniqueness
7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific cyclobutyl and phenyl substitutions, which may confer distinct binding properties and selectivity towards certain kinases. This uniqueness can potentially translate to improved efficacy and reduced side effects in therapeutic applications .
Eigenschaften
Molekularformel |
C16H16N4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
7-cyclobutyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4/c17-15-14-13(11-5-2-1-3-6-11)9-20(12-7-4-8-12)16(14)19-10-18-15/h1-3,5-6,9-10,12H,4,7-8H2,(H2,17,18,19) |
InChI-Schlüssel |
OVPLBDSXFCRGJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C=C(C3=C(N=CN=C32)N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


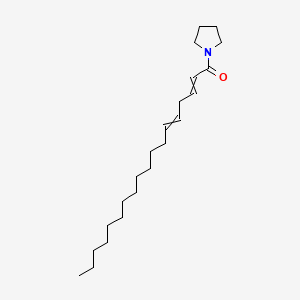
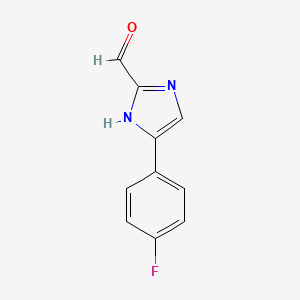
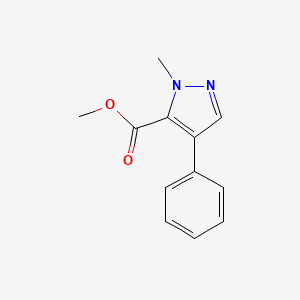
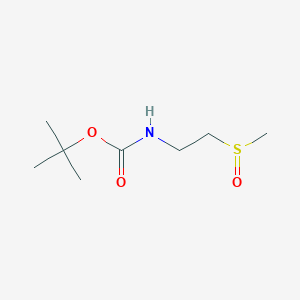
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
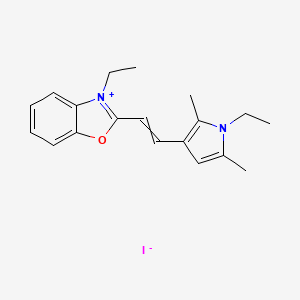
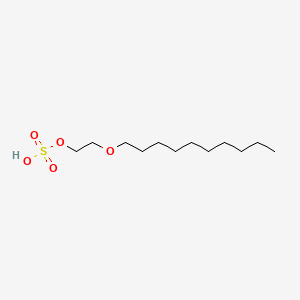
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)
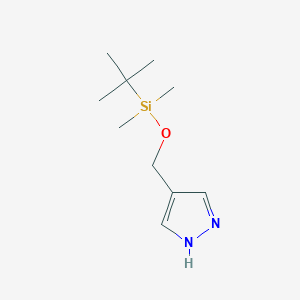


![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
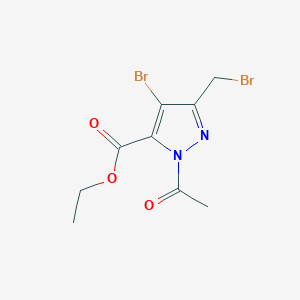
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
